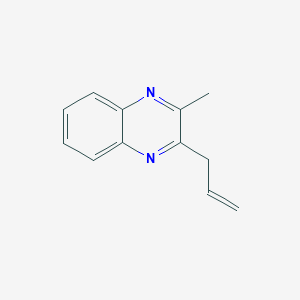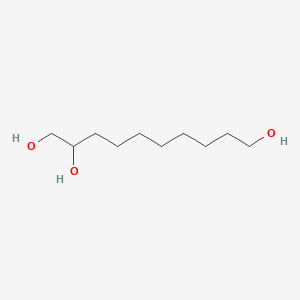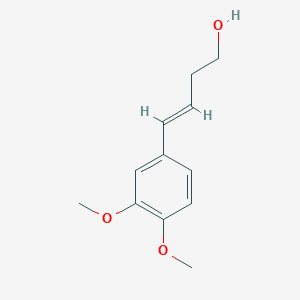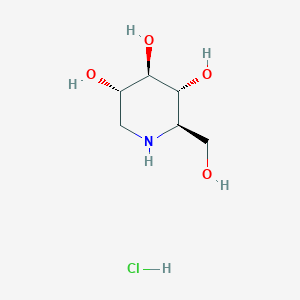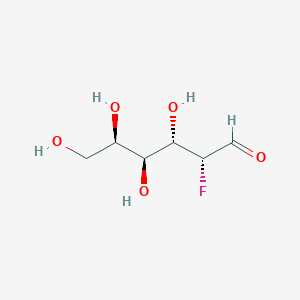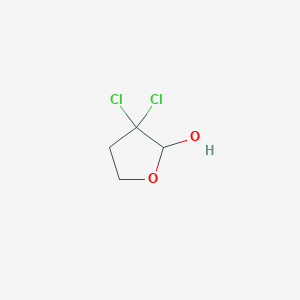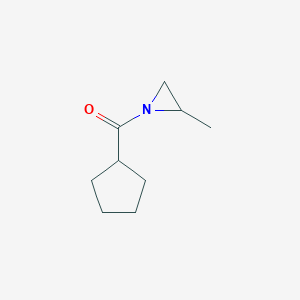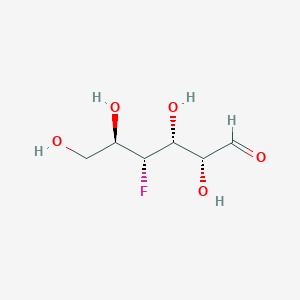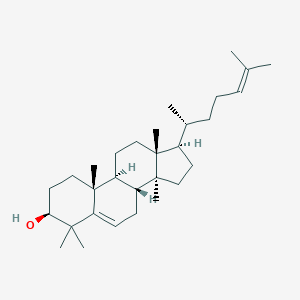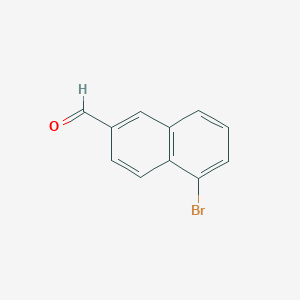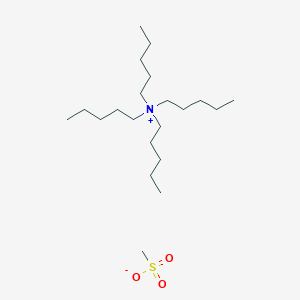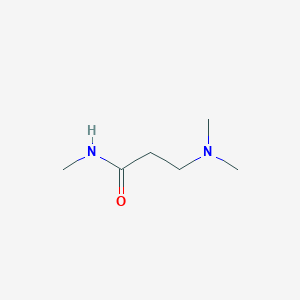
3-(Dimethylamino)-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-N-methylpropanamide, also known as DMAMP, is a chemical compound with a molecular formula of C6H14N2O. It is an amide derivative of dimethylaminopropanol and is commonly used in scientific research for its unique properties.
Mecanismo De Acción
3-(Dimethylamino)-N-methylpropanamide inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synapse. The increased concentration of acetylcholine enhances cholinergic neurotransmission, which is important for learning and memory.
Efectos Bioquímicos Y Fisiológicos
3-(Dimethylamino)-N-methylpropanamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, 3-(Dimethylamino)-N-methylpropanamide has been shown to increase the release of dopamine, a neurotransmitter that is important for reward and motivation. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(Dimethylamino)-N-methylpropanamide is its potency as an acetylcholinesterase inhibitor. This allows for the testing of lower concentrations of the compound, reducing the risk of toxicity. However, 3-(Dimethylamino)-N-methylpropanamide is also highly reactive and can form hazardous byproducts if not handled carefully. It is also relatively expensive, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for the study of 3-(Dimethylamino)-N-methylpropanamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further research is needed to determine the optimal dosage and administration route for 3-(Dimethylamino)-N-methylpropanamide in these conditions. Additionally, the antioxidant properties of 3-(Dimethylamino)-N-methylpropanamide may make it a useful tool in the study of oxidative stress and its role in aging and disease. Finally, the unique properties of 3-(Dimethylamino)-N-methylpropanamide may make it a valuable tool in the development of new drugs and therapies for a variety of conditions.
Métodos De Síntesis
3-(Dimethylamino)-N-methylpropanamide can be synthesized through the reaction of dimethylaminopropanol with methyl isocyanate. The reaction is exothermic and requires careful handling to avoid the formation of hazardous byproducts. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-N-methylpropanamide has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. As a result, 3-(Dimethylamino)-N-methylpropanamide has been studied for its potential use in the treatment of Alzheimer's disease, a neurological disorder characterized by a decrease in acetylcholine levels.
Propiedades
Número CAS |
116882-92-9 |
|---|---|
Nombre del producto |
3-(Dimethylamino)-N-methylpropanamide |
Fórmula molecular |
C6H14N2O |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
3-(dimethylamino)-N-methylpropanamide |
InChI |
InChI=1S/C6H14N2O/c1-7-6(9)4-5-8(2)3/h4-5H2,1-3H3,(H,7,9) |
Clave InChI |
ZBJVTBFJBWUIKM-UHFFFAOYSA-N |
SMILES |
CNC(=O)CCN(C)C |
SMILES canónico |
CNC(=O)CCN(C)C |
Sinónimos |
Propanamide, 3-(dimethylamino)-N-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



